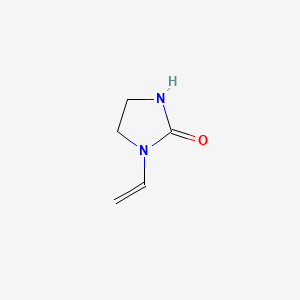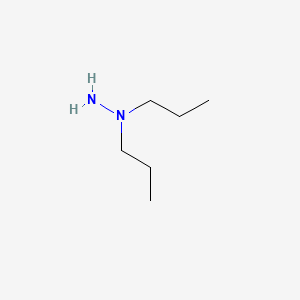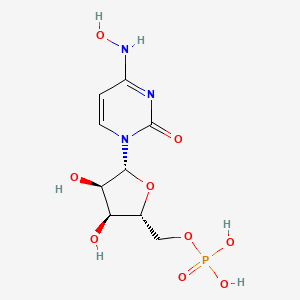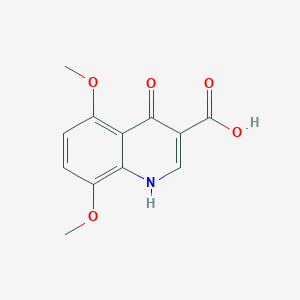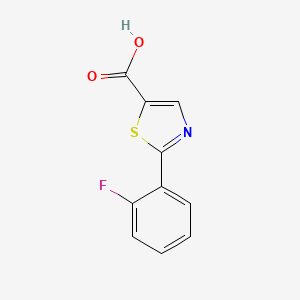
3-(Chloromethyl)-2-methylquinoline
概要
説明
The chloromethyl group is a functional group in organic chemistry with the chemical formula -CH2-Cl . It is derived from the methyl group by replacing one hydrogen atom with a chlorine atom . Compounds with this group are a subclass of the organochlorines .
Synthesis Analysis
While specific synthesis methods for “3-(Chloromethyl)-2-methylquinoline” were not found, a related compound, 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic acid, was synthesized by reacting salicylic acid and 3-(chloromethyl)benzoyl chloride in acetone as a solvent with a pyridine catalyst .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as FT-IR and FT-Raman spectroscopy . These techniques can provide information about the optimum molecular geometry, normal mode wavenumbers, infrared and Raman intensities, and Raman scattering activities .
Chemical Reactions Analysis
The chemical reactions of a compound can be influenced by various factors such as the presence of functional groups and the conditions under which the reaction is carried out. For example, 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic acid was produced by reacting salicylic acid and 3-(chloromethyl)benzoyl chloride in acetone as a solvent with a pyridine catalyst .
Physical And Chemical Properties Analysis
Physical properties of a compound include characteristics such as color, density, hardness, and melting and boiling points . Chemical properties describe the ability of a substance to undergo specific chemical changes .
科学的研究の応用
Synthesis and Antimicrobial Activity
3-(Chloromethyl)-2-methylquinoline is utilized in the synthesis of various secondary and tertiary amines. These amines have shown promising antimicrobial activity. A study described the synthesis of these amines through nucleophilic substitution reactions, which were then evaluated for their antifungal and antibacterial activity against several strains such as Aspergillus niger, Staphylococcus aureus, and Pseudomonas aeruginosa (Kumar, Bawa, Kaushik, & Panda, 2011).
Halogenation Studies
Halogenation, a chemical reaction that incorporates halogens into a compound, can be performed on methylquinolines including this compound. This process, explored in a study, involves heating methylquinolines with phosphorus pentachloride, resulting in various halogenated derivatives depending on reaction conditions (Kóródi, 1991).
Microwave-Assisted α-Halogenation
A methodology using microwave irradiation has been developed for the α-halogenation of 2-methylquinolines, including this compound. This technique results in halogenated quinolines with high yield and selectivity (Xie & Li, 2014).
Charge Density Analysis
Charge density distribution in compounds like this compound has been analyzed using high-resolution X-ray diffraction. This analysis provides insights into the electron density and intermolecular interactions in such compounds, contributing to a deeper understanding of their chemical properties (Hathwar & Guru Row, 2010).
Anticancer Agent Synthesis
This compound has been used in synthesizing novel anticancer agents with 4-anilinoquinazoline scaffolds. These compounds showed promising in vitro anticancer activity, highlighting the potential of this compound derivatives in cancer therapy (Li et al., 2010).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(chloromethyl)-2-methylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c1-8-10(7-12)6-9-4-2-3-5-11(9)13-8/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGMXLHVLSIWPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500575-85-9 | |
| Record name | 3-(chloromethyl)-2-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


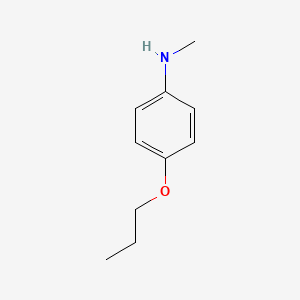
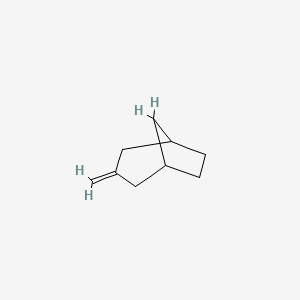
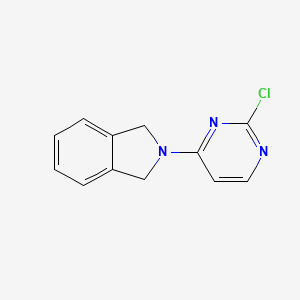
![[3-(adamantan-1-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B3383789.png)
![3,4-Dimethyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B3383793.png)


